(Z)-5-(2-fluorobenzylidene)thiazolidine-2,4-dione
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Overview
Description
(Z)-5-(2-fluorobenzylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorobenzylidene group in this compound may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-fluorobenzylidene)thiazolidine-2,4-dione typically involves the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2-fluorobenzylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-5-(2-fluorobenzylidene)thiazolidine-2,4-dione would depend on its specific biological activity. Generally, thiazolidinediones are known to interact with various molecular targets, such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The fluorobenzylidene group may enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Ciglitazone: A compound with similar structure and biological activity.
Uniqueness
(Z)-5-(2-fluorobenzylidene)thiazolidine-2,4-dione is unique due to the presence of the fluorobenzylidene group, which may impart distinct chemical and biological properties compared to other thiazolidinediones. This uniqueness could translate to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H6FNO2S |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- |
InChI Key |
HWSHSFNYTZXIGL-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)F |
Origin of Product |
United States |
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